
2-(3-(Dibenzylamino)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Dibenzylamino)phenyl)propan-2-ol is an organic compound with the molecular formula C23H25NO. It is a derivative of phenylpropanol and contains a dibenzylamino group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol typically involves the following steps:
Formation of Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate: This is achieved by reacting S-phenylalanine with benzyl bromide in the presence of potassium carbonate and sodium hydroxide.
Reduction to this compound: The benzyl ester is then reduced using lithium aluminum hydride in dry diethyl ether under an argon atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Dibenzylamino)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Various reagents, such as halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Dibenzylamino)phenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is a key intermediate in the synthesis of HIV protease inhibitors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-(Dibenzylamino)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The dibenzylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-propanol: This compound is a derivative of cumene and shares a similar structure with 2-(3-(Dibenzylamino)phenyl)propan-2-ol.
Uniqueness
This compound is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
1448347-93-0 |
|---|---|
Molekularformel |
C23H25NO |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-[3-(dibenzylamino)phenyl]propan-2-ol |
InChI |
InChI=1S/C23H25NO/c1-23(2,25)21-14-9-15-22(16-21)24(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16,25H,17-18H2,1-2H3 |
InChI-Schlüssel |
UWDDFQVQYGVDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


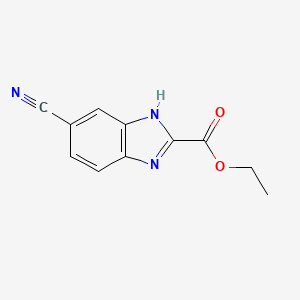

![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
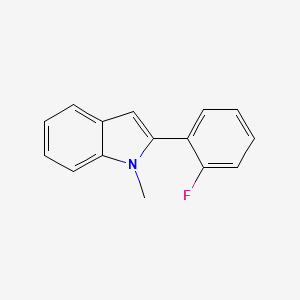
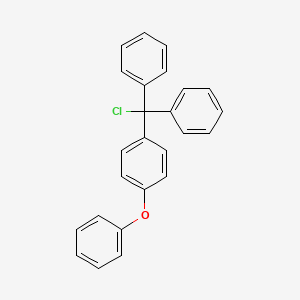
![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
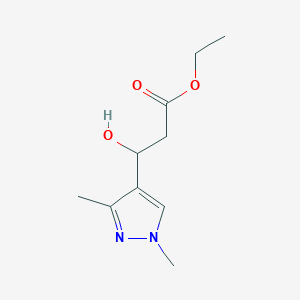
![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)

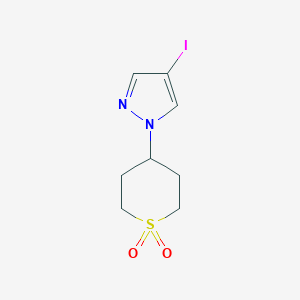



![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
